Thiourea

概要

説明

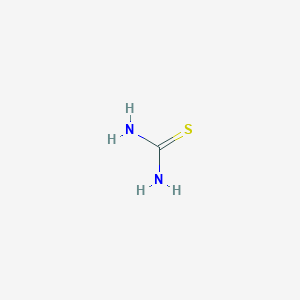

Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is a white crystalline solid that is soluble in water and has a melting point of 182°C. It is primarily used as a reagent in organic synthesis and has various applications in different fields .

準備方法

Synthetic Routes and Reaction Conditions: Thiourea can be synthesized through several methods:

From Ammonium Thiocyanate: Heating ammonium thiocyanate results in the rearrangement to form this compound.

From Hydrogen Sulfide and Calcium Cyanamide: This method involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide.

Industrial Production Methods: The industrial production of this compound mainly involves the reaction of hydrogen sulfide with calcium cyanamide. The global annual production of this compound is around 10,000 tonnes, with significant production in Germany, China, and Japan .

化学反応の分析

Oxidation Reactions

Thiourea undergoes oxidation to form intermediates and products depending on the oxidant and conditions:

Formamidine Disulfide Formation

In acidic solutions with oxidants like Fe³⁺ or H₂O₂, this compound oxidizes to formamidine disulfide, a key intermediate:

This reaction is critical in gold and silver leaching processes, where formamidine disulfide acts as an oxidizing agent .

Advanced Oxidation Products

Strong oxidants (e.g., ozone, H₂O₂) further degrade this compound to sulfate (SO₄²⁻), sulfonic acid, or elemental sulfur. Ozonation studies reveal pseudo-first-order kinetics, with rate constants increasing with ozone concentration and pH :

| Initial [this compound] (g/dm³) | Rate Constant (min⁻¹) | Half-Life (min) |

|---|---|---|

| 1 | 0.418 | 1.07 |

| 3 | 0.247 | 3.16 |

| 5 | 0.180 | 4.35 |

Higher this compound concentrations reduce ozonation efficiency due to competitive intermediate oxidation .

Reduction Reactions

This compound serves as a mild reductant in organic and inorganic systems:

Peroxide Reduction

This compound reduces peroxides to diols, stabilizing reactive intermediates:

This reaction is exploited in polymer curing and pharmaceutical synthesis .

Ozonolysis Workup

This compound efficiently cleaves ozonides to carbonyl compounds, offering advantages over volatile alternatives like dimethyl sulfide :

Metal Complexation

This compound coordinates with transition metals via sulfur or nitrogen atoms, forming stable complexes:

Coordination Modes

IR studies of Co(II) and Cu(II) complexes show ν(C=S) shifts from 1,323 cm⁻¹ (free this compound) to 1,269–1,277 cm⁻¹, confirming sulfur coordination .

Thermal Decomposition

At 150°C, this compound equilibrates with ammonium thiocyanate:

This reversible reaction complicates high-temperature applications .

pH-Dependent Degradation

This compound oxides decompose via first-order kinetics, accelerated under alkaline conditions :

| pH | Decomposition Rate Constant (min⁻¹) |

|---|---|

| 4.0 | 0.0021 |

| 7.0 | 0.0058 |

| 9.0 | 0.0123 |

Cyclization

This compound participates in heterocycle synthesis, forming thiazoles and pyrimidines through reactions with α,β-unsaturated carbonyl compounds .

Nucleophilic Substitution

In alkaline media, this compound displaces halides in alkyl halides to yield thiouronium salts :

科学的研究の応用

Pharmaceutical Applications

Thiourea Derivatives in Medicine:

this compound and its derivatives have been extensively studied for their medicinal properties. They exhibit a range of biological activities such as:

- Antiviral and Anticancer Activities: Certain this compound derivatives have shown promising results in inhibiting viral replication and cancer cell proliferation .

- Antibacterial Properties: Research indicates that this compound compounds can effectively combat bacterial infections, making them potential candidates for new antibiotics .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel this compound derivatives that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, showcasing the potential of this compound in cancer therapy .

Industrial Applications

Metal Extraction:

this compound is widely used in hydrometallurgy for the extraction of precious metals such as gold and silver. It forms stable complexes with metal ions, facilitating their separation from ores. This method is considered environmentally friendly compared to traditional cyanide leaching processes .

Table 1: Comparison of this compound and Cyanide in Metal Extraction

| Property | This compound | Cyanide |

|---|---|---|

| Environmental Impact | Lower toxicity | High toxicity |

| Metal Recovery Rate | High | Very high |

| Stability | Moderate | High |

Photography:

In photography, this compound acts as a fixing agent that stabilizes developed images by removing excess silver halide from photographic emulsions, ensuring clarity and permanence .

Agricultural Applications

Fertilizer Additive:

this compound is incorporated into fertilizers to enhance nutrient uptake by plants. Its presence improves the efficiency of nutrient delivery, potentially leading to increased crop yields .

Stress Alleviation in Plants:

Recent studies have shown that this compound can mitigate oxidative stress in plants under adverse conditions such as drought or high temperatures. This capability is attributed to its role in maintaining redox potential within plant cells .

Case Study: Effect on Canola Yield

A study on Brassica napus (canola) demonstrated that this compound treatment improved seed oil content and overall plant health under stress conditions. The application resulted in enhanced chlorophyll content and photosynthetic rates, indicating its effectiveness as a growth promoter .

Chemical Industry Applications

Production of Flame Retardants and Resins:

this compound is utilized in manufacturing flame retardant materials and synthetic resins. It serves as an auxiliary agent in various chemical reactions, enhancing product performance and stability .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Flame Retardants | Used in the production of fire-resistant materials |

| Vulcanization Accelerators | Enhances rubber processing for better durability |

| Metal Finishing Solutions | Improves surface quality in metal products |

作用機序

Thiourea is similar to other sulfur-containing compounds such as:

Urea: Structurally similar but contains an oxygen atom instead of sulfur.

Selenourea: Contains selenium instead of sulfur.

Isothis compound: A tautomeric form of this compound.

Uniqueness:

Higher Acidity: this compound exhibits higher acidity compared to urea due to the presence of sulfur.

Stronger Hydrogen Bond Donor: It is a stronger hydrogen bond donor, making it useful in various catalytic and binding applications.

類似化合物との比較

- Urea (CO(NH₂)₂)

- Selenourea (SeC(NH₂)₂)

- Isothiourea (HN=C(SH)NH₂)

This compound’s unique properties and versatile applications make it a valuable compound in both scientific research and industrial processes.

生物活性

Thiourea, a compound characterized by the presence of a thiocarbonyl group, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various biological properties of this compound and its derivatives, highlighting key research findings, case studies, and structure-activity relationships (SAR).

This compound (NH₂CSNH₂) is a white crystalline solid that serves as a precursor for synthesizing numerous biologically active compounds. Its unique structure allows for modifications that enhance its pharmacological properties, making it a valuable compound in drug development.

2. Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including:

- Antibacterial Activity : this compound derivatives have shown significant antibacterial effects against various strains. For instance, bis(this compound) derivatives displayed potent activity against Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 135 to 145 µg/mL .

- Antifungal Activity : Research on modified thioureas has demonstrated antifungal properties against pathogens such as Aspergillus species and Stemphylium solani. The antifungal efficacy was notably enhanced in derivatives synthesized from chitosan .

- Anticancer Activity : Several this compound derivatives have been identified as potential anticancer agents. For example, fluorinated pyridine derivatives exhibited selective cytotoxicity against HepG2 liver cancer cells with IC50 values around 4.8 µg/mL .

- Anti-Leishmanial Activity : Recent studies have highlighted the potential of this compound derivatives in treating leishmaniasis. Compounds synthesized showed IC50 values as low as 1.8 µM against Leishmania amazonensis, surpassing traditional treatments like miltefosine .

- Antioxidant Properties : this compound also demonstrates antioxidant activity, which plays a crucial role in mitigating oxidative stress-related diseases .

3. Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing this compound derivatives. Key findings from SAR studies include:

- Hydrogen Bonding : The number of hydrogen bond acceptors and donors significantly affects the potency of this compound derivatives against various pathogens .

- Substituent Influence : The nature and position of substituents on the this compound moiety can enhance or diminish biological activity. For example, compounds with methoxy groups in specific positions exhibited increased potency against Plasmodium falciparum, the malaria-causing parasite .

Case Study 1: Anti-Leishmanial Thioureas

A study synthesized fifty this compound derivatives and evaluated their anti-leishmanial properties. Notably, compound 3e showed an IC50 value of 4.9 µM against the amastigote form of L. amazonensis, demonstrating significant selectivity over cytotoxic effects on macrophages .

Case Study 2: Antibacterial Bis(this compound) Derivatives

Another investigation focused on bis(this compound) derivatives, revealing that compounds with longer carbon chains exhibited reduced antibacterial activity against E. coli. This suggests that structural modifications can lead to varying degrees of efficacy .

Table 1: Biological Activities of Selected this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound 3e | Anti-Leishmanial | L. amazonensis | 4.9 µM |

| Fluorinated Pyridine | Anticancer | HepG2 | 4.8 µg/mL |

| Bis(this compound) Derivative | Antibacterial | E. coli | 135 µg/mL |

| MTACS | Antifungal | Aspergillus niger | 250–1000 µg/mL |

6. Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-leishmanial effects. Ongoing research into their structure-activity relationships continues to unveil new therapeutic potentials, positioning this compound as a valuable scaffold in drug discovery.

The exploration of this compound's biological activities not only enhances our understanding of its pharmacological potential but also paves the way for developing novel therapeutic agents targeting various diseases.

特性

IUPAC Name |

thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S, Array | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53754-90-8 | |

| Record name | Thiourea, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53754-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9021348 | |

| Record name | Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder. | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate | |

| Record name | SID85148783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C | |

| Record name | Thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol | |

CAS No. |

62-56-6 | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiourea; thiocarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYV9AM2QAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thiourea inhibits the incorporation of iodide into tyrosine residues of thyroglobulin, a crucial step in thyroid hormone synthesis. This occurs due to its structural similarity to thiocyanate, a natural inhibitor of thyroid peroxidase. []

A: this compound demonstrates selective incorporation into nascent melanin during melanogenesis. Studies suggest this selectivity arises from the formation of a dopa-thiourea adduct, which is subsequently incorporated into melanin pigments. This interaction is more pronounced with dopa-melanins compared to those synthesized from indole precursors. []

A: this compound has the molecular formula CH4N2S and a molecular weight of 76.12 g/mol. []

A: While structurally similar, this compound and urea exhibit distinct spectroscopic properties. The presence of sulfur in this compound instead of oxygen in urea significantly alters their infrared (IR) spectra, particularly in regions associated with C=S and C=O stretching vibrations. [, ]

A: While this compound can initially improve the corrosion resistance of nickel coatings by changing the preferred orientation and reducing grain size, it can also lead to the formation of Ni3S2 on the coating surface. This formation ultimately reduces the coating's compactness and increases the potential for corrosion. []

A: this compound exhibits greater stability in acidic environments compared to alkaline conditions. In alkaline media, this compound undergoes decomposition, with the rate of decomposition increasing with pH. []

A: this compound, when used as a precursor alongside HAuCl4·4H2O, can boost the active Au(3−δ)+ (δ = 0, 2) content in gold catalysts supported on activated carbon. This enhancement stems from the interaction between metallic Au0 and this compound, promoting better catalytic activity for acetylene hydrochlorination. []

A: this compound serves as a less toxic alternative to cyanide in gold leaching. In acidic solutions containing an oxidant like Fe3+, this compound forms a stable complex with gold, facilitating its dissolution and extraction. [, ]

A: Quantum chemical calculations and cluster modeling have provided insights into this compound's ability to participate in particle formation events in the atmosphere, particularly its interactions with urea and its potential role in NO2 hydrolysis. []

A: Mono-alkylated thioureas and methylated ureas/thioureas demonstrate teratogenic effects, causing malformations in rat and/or mouse fetuses. In contrast, mono-alkylated ureas lack teratogenic activity. This suggests that both the alkyl substituent and the this compound moiety contribute to the teratogenic properties of these compounds. []

A: N-monosubstituted aroylthioureas exhibit potent urease inhibitory activity, surpassing that of the commonly used inhibitor acetohydroxamic acid. This activity is attributed to their ability to effectively bind to the active site of urease, similar to this compound. This binding interaction is favored in N-monosubstituted thioureas due to reduced steric hindrance compared to N,N`-disubstituted analogs. []

A: Adding sulfur dioxide (SO2) to this compound-based gold leaching solutions helps to control the redox potential and minimize this compound oxidation, thus enhancing the stability of the leaching system and improving gold recovery. []

A: this compound is metabolized more rapidly in hyperactive thyroid glands compared to normal thyroid glands. This difference is evidenced by a higher sulfate-S35/thiourea-S35 ratio in the thyroids of thyrotropin-stimulated guinea pigs compared to controls, indicating faster this compound degradation. []

A: Nickel(II) complexes containing thiosemicarbazone and this compound ligands demonstrate significant inhibitory activity against DNA topoisomerase I. The potency of inhibition appears to correlate with the hydrophobicity of the ligands and the square planar coordination environment around the nickel ion. Notably, the complexes exhibit greater inhibitory effects compared to the free ligands. []

A: this compound and its derivatives have been associated with various toxicities, including teratogenicity, goiter formation, and potential carcinogenicity. Exposure to this compound can disrupt thyroid hormone production, leading to goiter, and specific derivatives can interfere with fetal development. [, ]

A: this compound and its derivatives, particularly phenylthis compound, exhibit inhibitory effects on regeneration in planarians. This inhibition is observed in various aspects of regeneration, including healing, head formation, proboscis development, and pigmentation. []

A: this compound's cation chelation ability is exploited in designing hydrogels for wound dressings. For instance, a hydrogel formed by mixing this compound-modified hyaluronic acid with silver ions (Ag+) demonstrates antibacterial properties due to the controlled release of Ag+. This controlled release ensures both antibacterial efficacy and biocompatibility. []

ANone: Various techniques are employed for characterizing this compound and its derivatives, including:

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups and differentiate this compound from urea. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates structural information and dynamic behavior, including hindered rotation. [, ]

- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of this compound-containing compounds and complexes. [, , ]

- Electrochemical techniques: Cyclic voltammetry and electrochemical impedance spectroscopy are used to investigate the electrochemical behavior of this compound, particularly in the context of gold leaching and copper deposition. [, , ]

ANone: While the provided articles don't directly address environmental degradation of this compound, its presence in industrial wastewater, particularly from gold mining, raises concerns about potential ecological risks. Responsible waste management and exploring environmentally friendly substitutes are crucial considerations.

A: this compound's solubility in various media is crucial for its applications. For instance, its solubility in acidic solutions is essential for its role as a gold leaching agent. Further research on optimizing dissolution rates and solubility in different media can enhance its efficacy in various applications. [, ]

A: Although not explicitly detailed, the use of analytical techniques like GC-MS for determining residual ethylene-thiourea in food samples necessitates method validation to ensure accuracy, precision, and specificity in quantifying the compound. []

ANone: Maintaining strict quality control is paramount in manufacturing and utilizing this compound-containing products, especially those intended for pharmaceutical or medical applications, to ensure consistency and safety.

ANone: The provided research papers do not provide specific details regarding immunogenicity, interactions with drug transporters and metabolizing enzymes, or biocompatibility of this compound.

A: While this compound is considered a less toxic alternative to cyanide in gold extraction, its own toxicity and potential environmental impact have prompted the exploration of other leaching agents. These include thiosulfate, halide systems, and bioleaching methods using microorganisms. [, ]

ANone: Developing efficient recycling and waste management strategies is vital for minimizing the environmental impact associated with this compound use, particularly in industries like gold mining and electroplating, where its presence in wastewater requires careful treatment and disposal.

ANone: Advancements in research infrastructure, particularly in areas like computational chemistry and high-resolution analytical techniques, will continue to enhance our understanding of this compound's properties and applications. Access to specialized databases and research tools will facilitate the development of novel this compound derivatives with improved efficacy and safety profiles.

A: The use of this compound in gold processing has been a significant milestone, offering a less toxic alternative to cyanide. Research on its interactions with melanin has paved the way for understanding its potential in melanoma imaging and treatment. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。